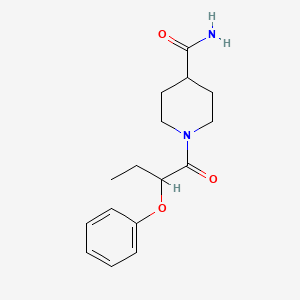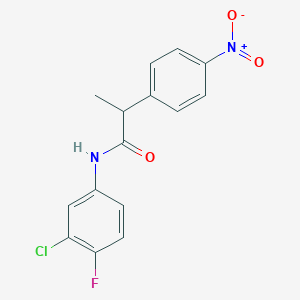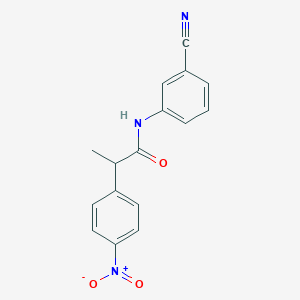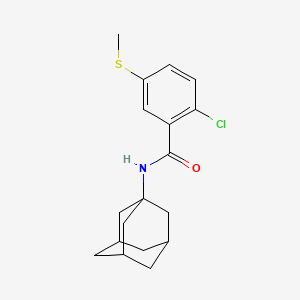
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide, also known as PBPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PBPC is a member of the piperidinecarboxamide family of compounds, which have been shown to have a range of biological activities.
Wirkmechanismus
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting these enzymes, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide is able to reduce inflammation, protect neurons, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to reduce inflammation, protect neurons, and inhibit the growth of cancer cells. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurological diseases. Additionally, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to have anti-oxidant and anti-apoptotic effects, which may contribute to its neuroprotective and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide is that it has been extensively studied in animal models, and has shown promising results in a range of therapeutic applications. However, one limitation is that more research is needed to determine the safety and efficacy of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide in humans. Additionally, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide may have off-target effects that need to be carefully studied.
Zukünftige Richtungen
There are many future directions for research on 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide as a neuroprotective agent in the treatment of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide in human clinical trials, and to identify any potential off-target effects. Overall, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function in animal models of neurological diseases. Additionally, 1-(2-phenoxybutanoyl)-4-piperidinecarboxamide has been shown to have anti-tumor effects, including the ability to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(2-phenoxybutanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-14(21-13-6-4-3-5-7-13)16(20)18-10-8-12(9-11-18)15(17)19/h3-7,12,14H,2,8-11H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOPNLHTFYFKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4077673.png)

![1-[2-(4-nitrophenyl)propanoyl]azepane](/img/structure/B4077679.png)

![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4077701.png)
![3-methoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4077709.png)

![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)

![N-1-adamantyl-2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077751.png)
![N-(2,4-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077759.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077761.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)